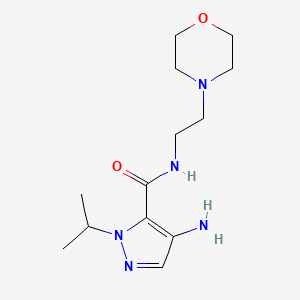
4-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as A-769662 and has been found to have a variety of applications in the field of biochemistry and physiology. In
Mécanisme D'action
A-769662 activates AMPK by binding to the γ-subunit of the enzyme and inducing a conformational change that exposes the activation loop of the α-subunit. This leads to phosphorylation of the α-subunit by upstream kinases, which in turn activates the enzyme. Activation of AMPK by A-769662 has been shown to increase glucose uptake, fatty acid oxidation, and mitochondrial biogenesis in various cell types.
Biochemical and Physiological Effects
Activation of AMPK by A-769662 has been shown to have a variety of biochemical and physiological effects. In skeletal muscle cells, A-769662 has been shown to increase glucose uptake and glycogen synthesis. In adipocytes, A-769662 has been shown to increase fatty acid oxidation and inhibit lipogenesis. In hepatocytes, A-769662 has been shown to decrease gluconeogenesis and increase fatty acid oxidation. A-769662 has also been shown to increase mitochondrial biogenesis and improve insulin sensitivity in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
A-769662 has several advantages for use in lab experiments. It is a potent and specific activator of AMPK, which allows for the study of the role of AMPK in various cellular processes. It is also a cell-permeable compound, which allows for easy delivery to cells in culture. However, A-769662 has some limitations for use in lab experiments. It has been reported to have off-target effects on other enzymes, such as protein kinase A and protein kinase C. It is also a relatively expensive compound, which may limit its use in some labs.
Orientations Futures
For research on A-769662 include the role of AMPK activation in the treatment of metabolic diseases and the development of more potent and specific AMPK activators.
Méthodes De Synthèse
The synthesis of A-769662 involves the reaction of 4-bromo-1-isopropyl-5-morpholinopyrazole with 2-(morpholin-4-yl)ethylamine. The resulting product is then treated with 5-amino-1H-pyrazole-4-carboxamide to yield A-769662. This synthesis method has been reported in the literature and has been used by various researchers to obtain A-769662 for their experiments.
Applications De Recherche Scientifique
A-769662 has been studied for its potential use as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. AMPK is activated in response to cellular stress and helps to restore energy balance by promoting catabolic processes and inhibiting anabolic processes. A-769662 has been shown to activate AMPK in a dose-dependent manner and has been used as a tool to study the role of AMPK in various cellular processes.
Propriétés
IUPAC Name |
4-amino-N-(2-morpholin-4-ylethyl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-10(2)18-12(11(14)9-16-18)13(19)15-3-4-17-5-7-20-8-6-17/h9-10H,3-8,14H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAYPBXCUYNVOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzofuran-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2558356.png)
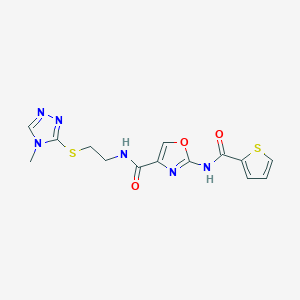
![N-(sec-butyl)-3-(2-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2558363.png)
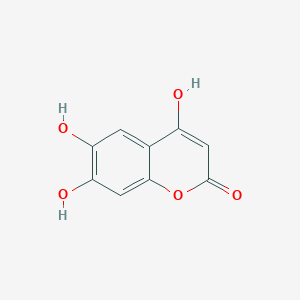
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-phenylacetamide](/img/structure/B2558365.png)

![N-(1-cyanocyclopentyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2558367.png)

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2558370.png)
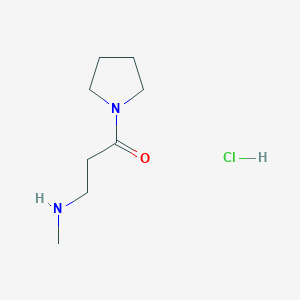
![Bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2558374.png)

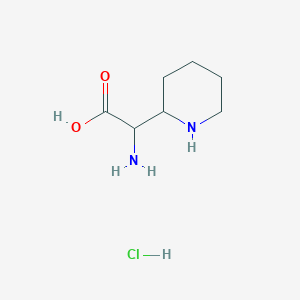
![11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane](/img/structure/B2558379.png)